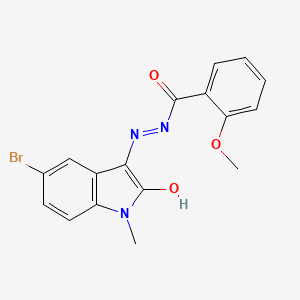![molecular formula C28H26ClN3O B6107195 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B6107195.png)
4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is a chemical compound that is widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, and it is often used as a tool compound to study the mechanisms of action of various biological processes.
作用機序
The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is not fully understood, but it is thought to act by binding to specific target proteins and modulating their activity. It has been shown to interact with a variety of proteins, including kinases, phosphatases, and transcription factors, and it may also have effects on membrane fluidity and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. It has been shown to have anti-cancer and anti-inflammatory properties, and it may also have effects on cell proliferation, apoptosis, and differentiation. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
実験室実験の利点と制限
One of the major advantages of using 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline in lab experiments is its versatility. It can be used to study a wide range of biological processes, and its effects can be easily measured using a variety of techniques, including Western blotting, ELISA, and flow cytometry. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which may limit its usefulness in certain applications.
将来の方向性
There are many potential future directions for research involving 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline. Some possible areas of investigation include:
- Further studies on the mechanism of action of this compound, including its interactions with specific target proteins and its effects on cell signaling pathways.
- Investigation of the anti-cancer and anti-inflammatory properties of this compound, and its potential use as a therapeutic agent for these diseases.
- Exploration of the potential use of this compound in combination with other drugs or therapies, to enhance its effectiveness and reduce toxicity.
- Development of new derivatives or analogs of this compound, with improved potency, selectivity, and pharmacokinetic properties.
合成法
The synthesis of 4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline is a multi-step process that involves the use of several different reagents and reaction conditions. The exact details of the synthesis method may vary depending on the specific application, but in general, the process involves the condensation of a pyridine derivative with a piperidine derivative, followed by a series of functional group modifications to produce the final product.
科学的研究の応用
4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline has a wide range of applications in scientific research. It is commonly used as a tool compound to study the mechanisms of action of various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. It has also been shown to have anti-cancer and anti-inflammatory properties, and is being investigated as a potential therapeutic agent for a variety of diseases.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(7-chloro-8-methyl-2-pyridin-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O/c1-19-24(29)11-10-22-23(18-26(31-27(19)22)25-9-5-6-14-30-25)28(33)32-15-12-21(13-16-32)17-20-7-3-2-4-8-20/h2-11,14,18,21H,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFDQZPHRDHURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6107123.png)
![4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6107127.png)
![N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide](/img/structure/B6107135.png)

![7-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6107146.png)
![1-tert-butyl-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6107151.png)
![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B6107158.png)
![2-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107167.png)
![5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6107170.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6107175.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6107177.png)
![2-ethyl-6-methyl-5-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B6107189.png)
![methyl 2-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B6107213.png)